4-Iodobenzoic acid

Organophosphorus Chemistry Green Chemistry Microwave-Assisted Synthesis

Select 4-iodobenzoic acid for synthetic routes demanding orthogonal reactivity. The para-iodine substituent provides a polarizable C–I bond that accelerates oxidative addition in Pd-catalyzed couplings, enabling catalyst-free P–C coupling under microwave irradiation. Its dual hydrogen- and halogen-bonding capacity directs reliable supramolecular assembly in MOFs and coordination polymers—properties unattainable with lighter halogens. Distinct from 2-iodobenzoic acid and triiodinated analogs in plant growth assays, it serves as a precise probe for SAR studies. High purity ≥98% ensures reproducible results.

Molecular Formula C7H5IO2
Molecular Weight 248.02 g/mol
CAS No. 619-58-9
Cat. No. B057085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodobenzoic acid
CAS619-58-9
SynonymsIodobenzene-4-carboxylic Acid;  NSC 176127;  NSC 3773;  p-Iodobenzenecarboxylic Acid;  p-Iodobenzoic Acid
Molecular FormulaC7H5IO2
Molecular Weight248.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)I
InChIInChI=1S/C7H5IO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
InChIKeyGHICCUXQJBDNRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodobenzoic Acid (CAS 619-58-9) Procurement Guide: Core Properties and Industrial Context


4-Iodobenzoic acid (C₇H₅IO₂) is a para-halogenated benzoic acid derivative characterized by the presence of a heavy, polarizable iodine atom in the 4-position. This compound is a white solid with a reported melting point range of 270–273 °C and a density of 2.18 g/cm³ [1]. Its molecular structure provides a carboxylic acid functionality for derivatization and an aryl iodide moiety, which is a highly versatile handle in organic synthesis. The unique combination of these two reactive centers, along with the distinct steric and electronic influence of the iodine substituent, positions 4-iodobenzoic acid as a key building block in the construction of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials [2].

Why 4-Iodobenzoic Acid Cannot Be Replaced by Other Halobenzoic Acids: The Risks of Unverified Substitution


The substitution of 4-iodobenzoic acid with other 4-halobenzoic acids (e.g., 4-bromo- or 4-chlorobenzoic acid) is not a straightforward exchange due to the profound differences in the halogen's physical and electronic properties. The carbon-iodine bond is significantly weaker and more polarizable than its C–Br or C–Cl counterparts, which directly impacts reaction kinetics, especially in oxidative addition steps critical for cross-coupling reactions [1]. Furthermore, the larger van der Waals radius of iodine can alter solid-state packing, halogen-bonding capabilities, and the overall geometry of derived coordination complexes, potentially leading to different material properties or biological activities [2]. A direct head-to-head comparison of thermodynamic data also reveals inconsistencies specific to iodobenzoic acid isomers, indicating that their behavior cannot be reliably extrapolated from lighter halogen analogs [3].

Quantitative Differentiation Guide: 4-Iodobenzoic Acid vs. Closest Analogs


Cross-Coupling Reactivity: Catalyst-Free P–C Bond Formation Under Aqueous Microwave Conditions

4-Iodobenzoic acid, alongside 4-bromobenzoic acid, undergoes catalyst-free P–C coupling with diarylphosphine oxides in water under microwave irradiation. The resulting phosphinoylbenzoic acids, after esterification to ethyl esters, were obtained in yields ranging from 59% to 82% [1]. While this study does not provide a per-compound yield breakdown, it establishes that 4-iodobenzoic acid performs within the same high-yield range as its brominated analog under these specific, environmentally benign conditions. This indicates its viability as a direct replacement in catalyst-free methodologies where the iodine handle may offer subsequent orthogonal reactivity advantages.

Organophosphorus Chemistry Green Chemistry Microwave-Assisted Synthesis

Biological Impact in Plant Systems: Differential Effects of Iodobenzoate Isomers on Tomato Seedling Growth

A comparative study on tomato seedlings assessed the impact of various iodine sources, including 2-iodobenzoic acid (2-IBeA), 4-iodobenzoic acid (4-IBeA), and 2,3,5-triiodobenzoic acid (2,3,5-triIBeA). Application of 4-IBeA at concentrations of 10–50 μM resulted in a negative effect on the growth and development of tomato seedlings [1]. This is in contrast to other iodo-benzoates, which showed different toxicity and uptake profiles. For example, 2,3,5-triIBeA primarily caused shoot deformation, while all compounds increased iodine levels in roots and leaves, though with different distribution patterns [1]. This demonstrates that the position and number of iodine atoms on the benzoic acid core are critical determinants of biological activity.

Plant Biology Agrochemicals Iodine Biofortification

Enzyme-Substrate Interactions: CYP199A4 Binding Orientation and Desaturation Pathway

The crystal structure of the bacterial cytochrome P450 enzyme CYP199A4 bound to 4-iodobenzoic acid reveals a specific binding orientation (PDB ID: 7TZM) [1]. Critically, in this system, the desaturation pathway is significantly disfavored compared to the complex formed with 4-ethylbenzoic acid [1]. This difference is attributed to the electron-withdrawing nature of the iodine atom and/or a shift in substrate positioning within the active site [1]. This provides atomic-level evidence of how the 4-iodo substituent uniquely modulates enzyme catalysis compared to a non-halogenated, alkyl-substituted analog.

Enzymology Cytochrome P450 Protein Crystallography

Solid-State Architecture: Crystallographic Parameters and Hydrogen-Bonded Dimerization

4-Iodobenzoic acid exhibits a well-defined solid-state structure, crystallizing in the space group P2₁/n and forming hydrogen-bonded dimers about a center of inversion [1][2]. Key unit cell parameters derived from X-ray diffraction are a = 4.1049 Å, b = 5.9933 Å, c = 30.179 Å, and β = 90.878° [1]. This precise structural information is critical for materials science applications. Furthermore, the iodine atom's presence enables directional halogen bonding (C–I⋯π and C–I⋯I interactions), which is a structural feature not possible with smaller halogens (F, Cl, Br) and leads to unique persistent layer motifs in coordination complexes, as demonstrated in Cu₂(4-iodobenzoate)₄(L)₂ paddlewheel units [3].

Crystallography Solid-State Chemistry Materials Science

Thermodynamic Property Inconsistencies: A Data Quality Alert for Research and Process Design

A critical evaluation of thermodynamic properties for the twelve monohalobenzoic acids by NIST researchers identified significant inconsistencies between experimental and computed results specifically for 3- and 4-iodobenzoic acid [1]. While not a direct head-to-head comparison with another compound, this finding highlights a key differentiator: the experimental thermochemical data for the iodine-substituted isomers are less reliable or less well-characterized than those for fluoro-, chloro-, and bromobenzoic acid isomers. This means that using literature values for properties like enthalpy of formation without careful scrutiny could lead to errors in process design or computational modeling that are unique to the iodinated compounds.

Thermodynamics Physical Chemistry Process Engineering

Recommended Application Scenarios for 4-Iodobenzoic Acid (CAS 619-58-9) Based on Quantitative Evidence


Advanced Organic Synthesis: Sequential and Catalyst-Free Transformations

4-Iodobenzoic acid is an optimal choice for complex synthetic routes requiring a high degree of orthogonal reactivity. The strong evidence of its participation in catalyst-free P–C coupling reactions under microwave irradiation [1] demonstrates its utility in green chemistry protocols. Furthermore, the aryl iodide is a premier substrate for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck), allowing for the sequential construction of complex molecules where the carboxylic acid can be manipulated independently or used for further functionalization or bioconjugation [2].

Crystal Engineering and Metal-Organic Framework (MOF) Design

For researchers designing novel crystalline materials, 4-iodobenzoic acid offers a unique combination of reliable supramolecular synthons. Its well-characterized ability to form hydrogen-bonded carboxylic acid dimers is complemented by the capacity for directional halogen bonding (C–I⋯π, C–I⋯I) from the iodine atom [3][4]. This dual functionality is crucial for creating persistent layer structures in coordination polymers and MOFs, a property that lighter halogen analogs cannot replicate. The precise crystallographic parameters are also established, providing a solid foundation for computational design and structure solution [4].

Structural Biology and Cytochrome P450 Studies

4-Iodobenzoic acid is a valuable probe in structural biology, particularly for studying enzyme-substrate interactions. The high-resolution crystal structure of CYP199A4 bound to this ligand provides atomic-level detail on its binding pose and its influence on the enzyme's catalytic pathways [5]. This makes it an excellent candidate for studies focused on how halogen substituents modulate P450 activity, a key question in drug metabolism and xenobiotic processing.

Agrochemical Research: Iodine Biofortification and Structure-Activity Relationship (SAR) Studies

In plant science and agrochemical development, 4-iodobenzoic acid serves as a well-defined standard for SAR studies. The quantitative evidence demonstrates that its effect on tomato seedling growth (negative at 10–50 μM) is distinct from its positional isomer 2-iodobenzoic acid and the more highly iodinated 2,3,5-triiodobenzoic acid [6]. This allows researchers to use the compound to dissect the specific biological roles of the iodine atom in a para-substituted aromatic context, separate from ortho-substituted or poly-iodinated effects.

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